(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid
Overview
Description
(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid, also known as MTOAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Acetic Acid Bacteria in Fermented Foods
Acetic acid bacteria play a critical role in producing vinegar and fermented beverages like kombucha and kefir. Their oxidative fermentation process transforms substrates into valuable products for the food and beverage industry, highlighting potential biotechnological applications of related acetic acid derivatives (Lynch et al., 2019).
Organic Corrosion Inhibitors
Organic inhibitors, including those with acetic acid components, are crucial for preventing metallic dissolution in acidic cleaning processes. These inhibitors, characterized by heteroatoms like O, S, N, and P, offer economic and effective solutions for protecting metals in industrial applications (Goyal et al., 2018).
Lactic Acid Production from Biomass
Lactic acid, a key hydroxycarboxylic acid, is derived from biomass fermentation, presenting a feedstock for green chemistry. Its derivatives, including potentially those similar to the queried compound, serve as precursors for various chemicals, underscoring the importance of biotechnological routes in sustainable production (Gao et al., 2011).
Disinfection with Peracetic Acid
Peracetic acid, a disinfectant with a broad spectrum of antimicrobial activity, is gaining attention for wastewater treatment. It offers environmental advantages by not requiring dechlorination and not producing persistent toxic by-products, highlighting the potential for related acetic acid derivatives in environmental applications (Kitis, 2004).
Properties
IUPAC Name |
2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-7(5-9(12)13)11-10(14-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDKCLHRXAOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585457 | |
Record name | [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403611-88-1 | |
Record name | [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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